N-((4-Bromophenyl)(phenyl)methyl)formamide
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Overview
Description
N-((4-Bromophenyl)(phenyl)methyl)formamide is an organic compound with the molecular formula C14H12BrNO It is a formamide derivative where the formamide group is attached to a benzyl group substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((4-Bromophenyl)(phenyl)methyl)formamide can be synthesized through the direct condensation of 4-bromobenzylamine with formic acid or its derivatives. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the formamide bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromophenyl)(phenyl)methyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: The formamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines, benzylthiols, and benzyl ethers.
Oxidation Reactions: Products include benzamides and benzoic acids.
Reduction Reactions: Products include benzylamines.
Scientific Research Applications
N-((4-Bromophenyl)(phenyl)methyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-Bromophenyl)(phenyl)methyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)formamide
- N-(Phenylmethyl)formamide
- N-(4-Chlorophenyl)(phenyl)methyl)formamide
Uniqueness
N-((4-Bromophenyl)(phenyl)methyl)formamide is unique due to the presence of both a bromine atom and a formamide group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The formamide group allows for hydrogen bonding, increasing its potential for biological interactions .
Properties
Molecular Formula |
C14H12BrNO |
---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]formamide |
InChI |
InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(16-10-17)11-4-2-1-3-5-11/h1-10,14H,(H,16,17) |
InChI Key |
ZWTXELKQVPWMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC=O |
Origin of Product |
United States |
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